

Physical and chemical properties of 2-butynyl ptoluenesulfonate

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Compound of Interest

Compound Name: 2-Butynyl p-toluenesulfonate

Cat. No.: B1588392

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An In-depth Technical Guide to 2-Butynyl p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butynyl p-toluenesulfonate, a key organic intermediate, possesses a unique bifunctional nature stemming from its reactive propargyl group and the excellent leaving group characteristics of the tosylate moiety. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and explores its utility in advanced organic synthesis, particularly in the realm of bioconjugation and medicinal chemistry.

Physical and Chemical Properties

2-Butynyl p-toluenesulfonate is a solid at room temperature, appearing as a white to off-white crystalline powder.[1] Its core structure consists of a butynyl group esterified with p-toluenesulfonic acid. This structure imparts a versatile reactivity profile, making it a valuable reagent in organic synthesis.

Physical Properties



The key physical properties of **2-butynyl p-toluenesulfonate** are summarized in the table below for quick reference.

Property	Value	Source
Molecular Formula	C11H12O3S	[1][2][3]
Molecular Weight	224.28 g/mol	[1][2]
Melting Point	47-51 °C	[1]
Boiling Point	355.2 °C at 760 mmHg (Predicted)	[4]
Density	1.012 g/cm³ (Predicted)	[4]
Appearance	White to orange to green powder to crystal	[4]
Solubility	Soluble in Methanol; Insoluble in water	[4]
Flash Point	> 110 °C (> 230 °F)	[1]
CAS Number	56563-37-2	[1][2]

Chemical Identifiers

Identifier	Value	Source
Synonyms	2-Butynyl 4- methylbenzenesulfonate, 1-(p- Tosyloxy)-2-butyne	[1]
SMILES	CC#CCOS(=O) (=O)c1ccc(C)cc1	[1][5]
InChI	1S/C11H12O3S/c1-3-4-9-14- 15(12,13)11-7-5-10(2)6-8- 11/h5-8H,9H2,1-2H3	[1][5]
InChIKey	HGZKJNHJABSJTC- UHFFFAOYSA-N	[1][5]



Spectroscopic Data (Predicted)

While specific experimental spectra for **2-butynyl p-toluenesulfonate** are not readily available in public databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Spectroscopy	Predicted Chemical Shifts / Frequencies
¹ H NMR	δ ~7.8 (d, 2H, Ar-H ortho to SO ₂), ~7.4 (d, 2H, Ar-H meta to SO ₂), ~4.8 (q, 2H, -CH ₂ -O-), ~2.4 (s, 3H, Ar-CH ₃), ~1.8 (t, 3H, -C≡C-CH ₃)
¹³ C NMR	δ ~145 (Ar-C), ~133 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~80 (-C≡C-), ~75 (-C≡C-), ~60 (-CH ₂ -C-), ~22 (Ar-CH ₃), ~4 (-C≡C-CH ₃)
IR (Infrared)	~3300-3200 cm $^{-1}$ (C=C-H, if present as impurity), ~2250 cm $^{-1}$ (C=C stretch), ~1600 cm $^{-1}$ (C=C aromatic stretch), ~1360 cm $^{-1}$ (S=O asymmetric stretch), ~1175 cm $^{-1}$ (S=O symmetric stretch), ~1100 cm $^{-1}$ (C-O stretch)

Chemical Reactivity and Applications

The reactivity of **2-butynyl p-toluenesulfonate** is dominated by two key features: the tosylate as an excellent leaving group and the terminal alkyne as a handle for cycloaddition reactions.

Caption: Logical relationship of **2-butynyl p-toluenesulfonate**'s properties and applications.

Alkylation Reactions

The p-toluenesulfonate group is an excellent leaving group, making the butynyl moiety susceptible to nucleophilic attack. This allows for the facile introduction of the 2-butynyl group into a wide range of molecules, including amines, phenols, and thiols. This reactivity is particularly useful in the synthesis of complex organic molecules and pharmaceutical intermediates.

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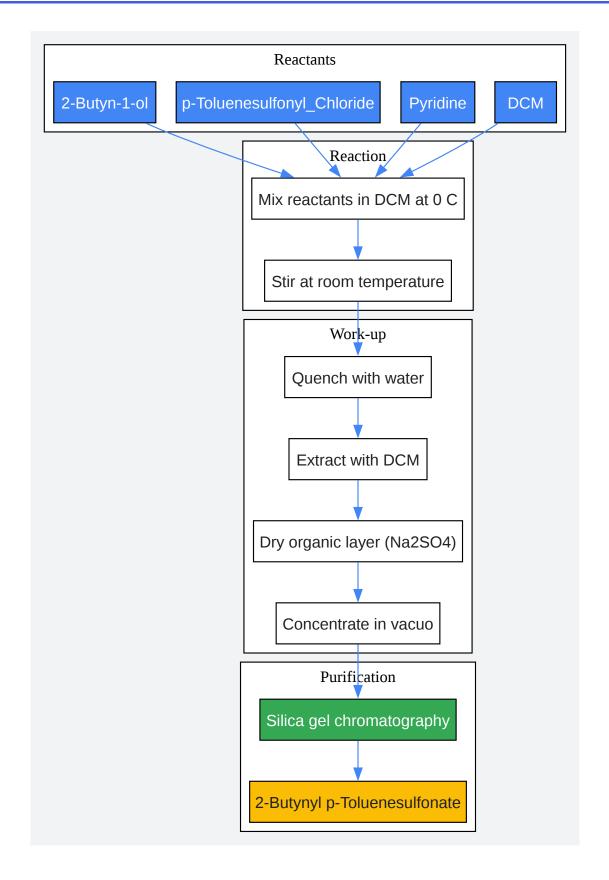


The terminal alkyne functionality of **2-butynyl p-toluenesulfonate** makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific formation of a stable triazole linkage between the alkyne-containing molecule and an azide-functionalized partner, such as a biomolecule or a fluorescent probe. This has significant applications in bioconjugation, chemical biology, and drug discovery.

Experimental Protocols Synthesis of 2-Butynyl p-Toluenesulfonate

The synthesis of **2-butynyl p-toluenesulfonate** is typically achieved through the reaction of 2-butyn-1-ol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.





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Caption: Experimental workflow for the synthesis of **2-butynyl p-toluenesulfonate**.



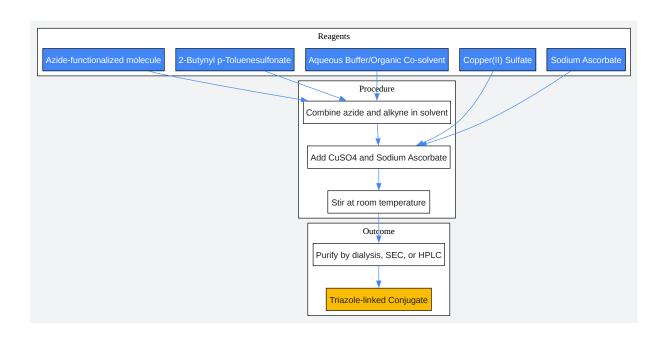
Methodology:

- Reaction Setup: To a solution of 2-butyn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add pyridine (1.2 eq).
- Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction with water and separate the organic layer.
 Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
 under reduced pressure. Purify the crude product by flash column chromatography on silica
 gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-butynyl ptoluenesulfonate.

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the bioconjugation of an azide-containing molecule (e.g., a protein or fluorescent dye) with **2-butynyl p-toluenesulfonate**.





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